molecular formula C29H35N7O5S2 B2622673 N-((4-(2,3-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide CAS No. 394242-01-4

N-((4-(2,3-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide

Cat. No.: B2622673
CAS No.: 394242-01-4
M. Wt: 625.76
InChI Key: QBAYXQKYIIWXDG-UHFFFAOYSA-N
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Description

N-((4-(2,3-Dimethylphenyl)-5-((2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide is a heterocyclic compound featuring:

  • A 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group at position 2.
  • A thioether linkage connecting the triazole to a 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl moiety.
  • A 3,4,5-triethoxybenzamide group at the N-methyl position.

Its design aligns with medicinal chemistry strategies combining triazole, thiadiazole, and benzamide motifs for enhanced pharmacokinetic properties .

Properties

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O5S2/c1-7-39-22-13-20(14-23(40-8-2)26(22)41-9-3)27(38)30-15-24-33-35-29(36(24)21-12-10-11-17(4)18(21)5)42-16-25(37)31-28-34-32-19(6)43-28/h10-14H,7-9,15-16H2,1-6H3,(H,30,38)(H,31,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAYXQKYIIWXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3C)C)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2,3-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of triazole and thiadiazole moieties. The detailed synthetic pathway may vary based on the specific derivatives being targeted but generally follows established protocols for heterocyclic compounds.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that related triazole derivatives demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
CompoundActivity AgainstReference
Triazole DerivativeMRSA
Thiadiazole DerivativeE. faecium

Anticancer Activity

The compound's anticancer potential is supported by findings indicating that similar structures can inhibit cancer cell proliferation. For example:

  • Caco-2 Cell Line : Certain derivatives have shown a reduction in viability of Caco-2 cells (human colorectal carcinoma) by approximately 39.8% compared to untreated controls .
Cell LineViability Reduction (%)Reference
Caco-239.8
A54931.9

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties : A study demonstrated that triazole derivatives exhibited broad-spectrum activity against drug-resistant bacterial strains. The findings suggest potential for development as novel antimicrobial agents .
  • Anticancer Research : In vitro studies indicated that modifications on the thiadiazole ring enhanced anticancer activity against various cancer cell lines. The incorporation of specific substituents was crucial for maximizing efficacy .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Triazole compounds are known for their broad-spectrum antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance, compounds similar to N-((4-(2,3-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide have been evaluated for their in vitro efficacy against resistant bacterial strains and fungi .

Anticancer Properties
The compound's structural components suggest potential anticancer activity. Triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar triazole moieties can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . Molecular docking studies further support the hypothesis that such compounds can effectively bind to cancer-related targets.

Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, triazole derivatives often exhibit anti-inflammatory effects. The presence of specific functional groups allows these compounds to modulate inflammatory pathways effectively. Preliminary studies suggest that this compound could be evaluated for its potential as an anti-inflammatory agent .

Agricultural Applications

Fungicides
The antifungal properties of triazole compounds make them valuable in agriculture as fungicides. They are effective against a wide range of plant pathogens. Research has demonstrated that similar triazole derivatives can inhibit fungal growth in crops . This application is crucial for improving crop yield and quality.

Herbicides
Some studies indicate that compounds with triazole structures may also possess herbicidal activity. The ability to interfere with plant growth processes makes them suitable candidates for developing new herbicides .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTriazole DerivativesEffective against Gram-positive/negative bacteria
AnticancerSimilar TriazolesInduced apoptosis in MCF7 cells
Anti-inflammatoryVarious TriazolesReduced inflammation markers
FungicidalTriazole FungicidesInhibited fungal growth in crops
HerbicidalTriazole DerivativesSuppressed weed growth

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Triazole Derivatives
  • Compound 8a (): Contains a pyridinyl-substituted triazole and acetyl group.

    • Key difference : Lack of a benzamide group reduces hydrophilicity compared to the target compound.
    • Spectral data : IR peaks at 1679 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N) .
  • Compound 8c (): Features a phenyl-nicotinic acid ethyl ester group.

    • Comparison : The ethyl ester enhances lipophilicity, whereas the target’s triethoxybenzamide may improve solubility via ether linkages .
Thiadiazole Derivatives
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():

    • Key similarity : Thiadiazole core with substituted phenyl groups.
    • Biological relevance : Exhibits insecticidal and fungicidal activities, suggesting the target compound’s thiadiazole moiety could confer similar properties .
Benzamide Derivatives
  • S-Alkylated 1,2,4-Triazoles (): Include sulfonylbenzamide groups. Comparison: Sulfonyl groups increase acidity, whereas the target’s triethoxybenzamide may enhance membrane permeability via non-polar ethers .

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy (IR)
Compound Key IR Peaks (cm⁻¹) Functional Groups Reference
Target Compound ~1660 (C=O, amide) Amide, triazole, thiadiazole
Compound 6 () 1606 (C=O) Isoxazole carbonyl
Compound 8a () 1679, 1605 (C=O) Acetyl and triazole C=N
Compound 7–9 () 1247–1255 (C=S) Thione tautomers
  • Insight : The target’s amide C=O peak aligns with typical ranges for benzamide derivatives (1660–1680 cm⁻¹), as seen in and .
Nuclear Magnetic Resonance (NMR)
  • Compound 8b () : 1H-NMR signals at δ 1.36 (CH₃), 4.35 (CH₂), confirming ester groups .
  • Target Compound : Expected signals for triethoxybenzamide (δ ~6.8–7.5 for aromatic protons, δ ~4.0 for OCH₂CH₃).

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